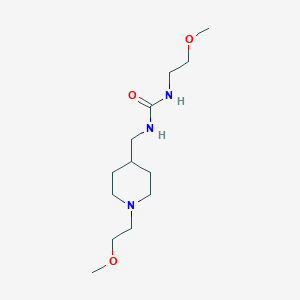

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a piperidine core substituted with two 2-methoxyethyl groups. The compound’s structure includes a urea linkage (–NH–CO–NH–) bridging a 2-methoxyethyl-substituted piperidine moiety and a methylene group.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O3/c1-18-9-5-14-13(17)15-11-12-3-6-16(7-4-12)8-10-19-2/h12H,3-11H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPFQYUAQWCYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with methoxyethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Compound 3 ()

- Structure: (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea.

- Key Differences: Features a triazinanone ring system conjugated to the urea group.

- Activity : Exhibits analgesic properties, likely due to modulation of opioid receptors .

Compound 7n ()

- Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea.

- Key Differences : Contains a sulfur-containing pyridinylmethylthio group and trifluoromethylphenyl substituents.

- Activity: Not explicitly stated, but sulfur atoms may enhance membrane permeability or target binding .

Piperidine-Based Urea Derivatives

Compound V018-0142 ()

- Structure: 1-[(3-ethyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyethyl)-3-(propan-2-yl)urea.

- Key Differences : Includes a pyrazole ring and branched alkyl substituents.

- Application : Screened for kinase inhibition or antimicrobial activity (exact target unspecified) .

Physicochemical and Pharmacokinetic Trends

*LogP estimated based on substituent contributions.

Research Implications and Limitations

- Structural Advantages : The dual 2-methoxyethyl groups in the target compound may improve water solubility compared to purely aromatic analogs (e.g., Compound 1) .

- Activity Prediction : Piperidine-urea hybrids often target enzymes or receptors (e.g., kinase inhibition, GPCR modulation), but the absence of direct data limits conclusions .

- Synthetic Challenges : The compound’s branched structure may require multi-step synthesis, similar to Goxalapladib’s complex pathway .

Biological Activity

The compound 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a derivative of piperidine and urea, notable for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Piperidine Derivative : The piperidine ring is functionalized with a methoxyethyl group.

- Urea Formation : The methoxyethyl-piperidine derivative is reacted with isocyanates to form the urea linkage.

- Purification : The final product is purified using recrystallization techniques.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to engage with various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.

Key Mechanisms Include :

- Receptor Binding : Interactions with neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

-

Neuropharmacological Studies :

- A study investigated its effects on anxiety-like behaviors in rodent models, showing significant anxiolytic properties at specific dosages.

- Results indicated a dose-dependent decrease in anxiety markers, suggesting potential therapeutic applications in anxiety disorders.

-

Antitumor Activity :

- In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

- The mechanism was linked to apoptosis induction via mitochondrial pathways.

-

Antimicrobial Properties :

- Another study assessed its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects, particularly against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Methoxyethyl)-3-piperidinylurea | Similar to target compound | Moderate receptor binding |

| 1-(2-Ethoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea | Ethoxy instead of methoxy | Reduced solubility, lower activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.